ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate
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Overview
Description
Ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring system, which is a common structural motif in many biologically active natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds.
Introduction of Functional Groups:
Formation of the Furoate Ester: The final step involves the esterification of the benzofuran derivative with ethyl bromoacetate in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the benzofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the furoate ester can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a benzofuranone, while reduction of the carbonyl group can produce a benzofuran alcohol.
Scientific Research Applications
Ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell growth and proliferation, leading to its anti-tumor effects.
Pathways Involved: It may inhibit key signaling pathways that are essential for the survival and growth of cancer cells, such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
Ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as 5-phenyl-1-benzofuran-2-yl derivatives and indole derivatives share similar structural features and biological activities
Uniqueness: The presence of both benzofuran and furoate ester moieties in this compound makes it unique, as it combines the biological activities of both structural motifs.
Properties
Molecular Formula |
C18H16O6 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H16O6/c1-3-22-18(21)15-7-5-12(23-15)9-14(20)17-10(2)13-6-4-11(19)8-16(13)24-17/h4-8,19H,3,9H2,1-2H3 |
InChI Key |
QLROMLCJNZEAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C3=C(O2)C=C(C=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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